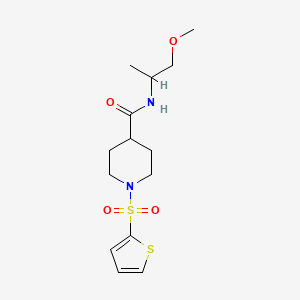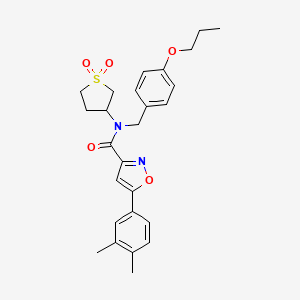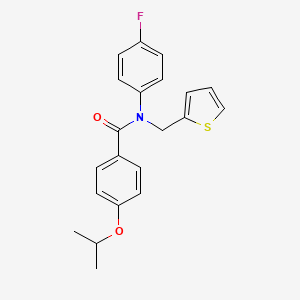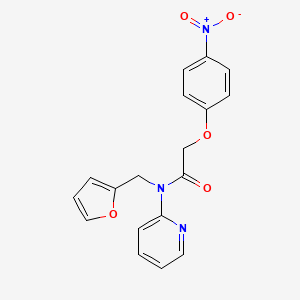![molecular formula C24H34N2O B11340439 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11340439.png)
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound includes an adamantane core, a pyrrolidine ring, and a 4-methylphenyl group, making it an interesting subject for various scientific studies. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring introduces nitrogen heterocyclic properties, and the 4-methylphenyl group adds aromatic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction. For example, 1-bromo-2-(4-methylphenyl)ethane can react with pyrrolidine in the presence of a base such as sodium hydride.
Coupling with Adamantane: The final step involves coupling the pyrrolidine derivative with adamantane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring, potentially hydrogenating the 4-methylphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydrogenated derivatives of the aromatic ring.
Substitution: Various substituted adamantane or pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and rigidity make it an excellent candidate for creating robust molecular frameworks.
Biology
Biologically, this compound can be investigated for its interactions with biological macromolecules. The presence of the pyrrolidine ring suggests potential activity in modulating enzyme functions or receptor binding.
Medicine
In medicine, the compound’s structure hints at possible applications in drug design, particularly for targeting neurological pathways due to the adamantane core, which is a known scaffold in antiviral and neuroprotective drugs.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, where its stability and structural integrity are advantageous.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The adamantane core could facilitate crossing the blood-brain barrier, while the pyrrolidine ring could interact with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties, amantadine shares the adamantane core but lacks the pyrrolidine and 4-methylphenyl groups.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease, memantine also lacks the additional functional groups present in N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. The presence of the pyrrolidine ring and the 4-methylphenyl group differentiates it from simpler adamantane derivatives, potentially offering novel interactions and applications.
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-17-4-6-21(7-5-17)22(26-8-2-3-9-26)16-25-23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h4-7,18-20,22H,2-3,8-16H2,1H3,(H,25,27) |
InChI Key |
IEECWSIWYGLTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluoro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11340364.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11340371.png)


![2-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11340381.png)
![Methyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11340383.png)
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11340390.png)
![5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11340396.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11340416.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11340422.png)
![8-(3-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340427.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B11340434.png)
